

Application Notes and Protocols: Nicotinamide Riboside (Malate) in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nicotinamide riboside malate	
Cat. No.:	B15571242	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nicotinamide Riboside (NR), an NAD+ precursor, in preclinical Alzheimer's disease (AD) mouse models. The information is curated from recent studies and is intended to guide researchers in designing and implementing experiments to evaluate the therapeutic potential of NR and its salt forms, such as NR malate.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. A growing body of evidence suggests that impaired cellular bioenergetics and reduced levels of nicotinamide adenine dinucleotide (NAD+) are key features of AD pathogenesis.[1][2][3] NAD+ is a critical coenzyme for numerous cellular processes, including mitochondrial function, DNA repair, and cellular stress resistance.[1][3]

Nicotinamide Riboside (NR) is a form of vitamin B3 and a well-established precursor to NAD+. [2] Supplementation with NR has been shown to effectively raise NAD+ levels in various tissues, including the brain.[4][5] In several Alzheimer's disease mouse models, NR administration has demonstrated significant therapeutic benefits, including improved cognitive



function, reduced neuroinflammation, and amelioration of AD-related pathologies.[3][6] These findings underscore the potential of NR, and by extension its various salt forms like NR malate, as a promising therapeutic agent for Alzheimer's disease.

Summary of Preclinical Data

The following tables summarize the key findings from studies investigating the effects of Nicotinamide Riboside in various Alzheimer's disease mouse models.

Table 1: Effects of NR on Cognitive Function in AD

<u>Mouse l</u>	M	OC	e	S
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Mouse Model	Treatment Details	Behavioral Test(s)	Key Cognitive Outcomes	Reference(s)
Tg2576	250 mg/kg/day for 3 months	Object Recognition Test	Improved cognitive function	[7]
3xTgAD & 3xTgAD/Polβ+/-	NR in drinking water for 3 months	Multiple behavioral tests (e.g., water mazes, object recognition)	Improved learning and memory	[3][6]
AD/Polβ mice	NR treatment	Fear Conditioning Test	Increased cued freezing times to wild-type levels, indicating improved memory.	[3]

Table 2: Neuropathological and Cellular Effects of NR in AD Mouse Models



Mouse Model	Treatment Details	Key Pathological/Cellul ar Outcomes	Reference(s)
3xTgAD & 3xTgAD/Polβ+/-	NR in drinking water for 3 months	- Reduced phosphorylated Tau (pTau) pathology- No significant impact on amyloid-beta (Aβ) accumulation- Reduced DNA damage and neuroinflammation- Increased neurogenesis and reduced neuronal death	[3][6][8]
Tg2576	250 mg/kg/day for 3 months	- Significantly decreased Aβ levels	[7]
APP/PS1	NAD+ injections	- Decreased senile plaques in the hippocampus and cortex	[9][10]

Table 3: Biochemical and Mechanistic Effects of NR in AD Mouse Models

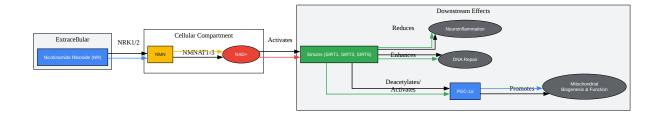


Mouse Model	Treatment Details	Key Biochemical/Mecha nistic Outcomes	Reference(s)
3xTgAD/Polβ+/-	NR treatment	- Normalized cerebral NAD+/NADH ratio- Increased activity of SIRT3 in the brain	[3]
Tg2576	250 mg/kg/day for 3 months	- Significantly increased steady- state levels of NAD+ in the cerebral cortex- Increased PGC-1α gene expression	[7]
APP/PS1	NAD+ injections	- Increased expression of NAMPT in the cortex- Increased ATP content in the cortex	[9][10]

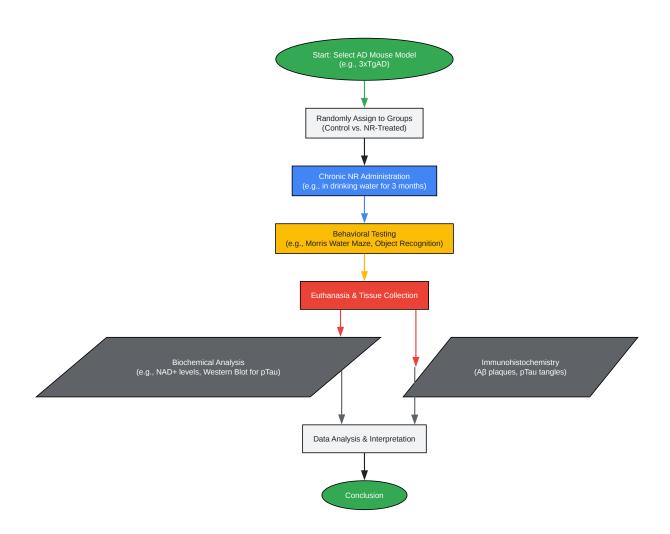
Key Signaling Pathways

The therapeutic effects of Nicotinamide Riboside in Alzheimer's disease models are largely attributed to the restoration of cellular NAD+ levels, which in turn modulates several downstream pathways crucial for neuronal health.









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- To cite this document: BenchChem. [Application Notes and Protocols: Nicotinamide Riboside (Malate) in Alzheimer's Disease Mouse Models]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b15571242#application-of-nr-malate-in-alzheimer-s-disease-mouse-models]

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